Anolobine
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Overview
Description
Annolobine is an alkaloid antibiotic and an aporphine alkaloid.
Scientific Research Applications
Alkaloid Characterization and Chemical Structure
Anolobine, an alkaloid isolated from the bark of Asimina triloba (the North American pawpaw), was first characterized in 1938. It was found to contain a phenolic hydroxyl group, a methylenedioxy group, and secondary nitrogen. The compound's chemical structure, represented as C17H17O3N, was inferred through comprehensive chemical analyses, including exhaustive methylation and oxidation, leading to the production of 4-methoxyphthalic acid. This structural understanding was enhanced by comparing it with analogous alkaloids from related plants (Manske, 1938).
Antimicrobial Properties
Anolobine has demonstrated significant antimicrobial properties. In a study assessing the in vitro activity of various benzylisoquinoline alkaloids, anolobine showed notable effectiveness against gram-positive bacteria, with minimum inhibitory concentrations (MIC90) ranging between 12 and 50 mg/l. Its bactericidal action was particularly evident, although it was less effective against gram-negative rods (Villar et al., 1987).
Isolation from Asimina triloba and Novel Compounds
Further research in 2018 identified a new aporphine glycoside, (-)-anolobine-9-O-β-D-glucopyranoside, isolated from the twigs of Asimina triloba along with other known alkaloids. The new compound's structure was elucidated using spectroscopic methods, adding to the diversity of alkaloids derived from this plant (Majrashi et al., 2018).
Cytotoxicity and Neurotoxicity Assessment
In 2021, a study evaluated the cytotoxicity and neurotoxicity of Asimina triloba extracts and their alkaloidal constituents, including anolobine. This research aimed to determine the safety and efficacy of these compounds in terms of their potential toxic effects on different human cell lines and rat cortical neurons. The study highlighted the need for comprehensive evaluations of natural compounds for both therapeutic potential and safety concerns (Majrashi et al., 2021).
properties
CAS RN |
641-17-8 |
---|---|
Product Name |
Anolobine |
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-16-ol |
InChI |
InChI=1S/C17H15NO3/c19-11-1-2-12-10(5-11)6-13-15-9(3-4-18-13)7-14-17(16(12)15)21-8-20-14/h1-2,5,7,13,18-19H,3-4,6,8H2/t13-/m1/s1 |
InChI Key |
LTSPCGWFQLHECP-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN[C@@H]2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
SMILES |
C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
Canonical SMILES |
C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
Other CAS RN |
641-17-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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